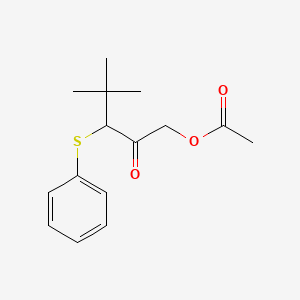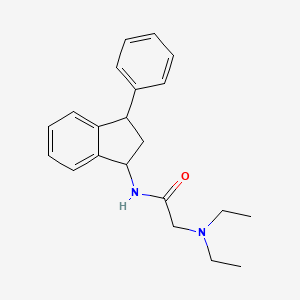
Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester typically involves the reaction of indole derivatives with butanoic acid esters under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s indole moiety makes it relevant in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-butyric acid: A similar compound with an indole moiety, used as a plant hormone.
Butanoic acid, 1H-indol-3-yl ester: Another related compound with similar structural features.
Uniqueness
Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358149 |
Source


|
| Record name | Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-96-4 |
Source


|
| Record name | Butanoic acid, 2-(1H-indol-3-ylmethylene)-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
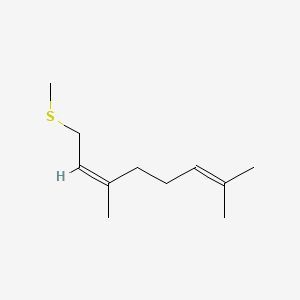
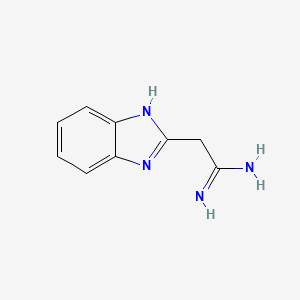

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
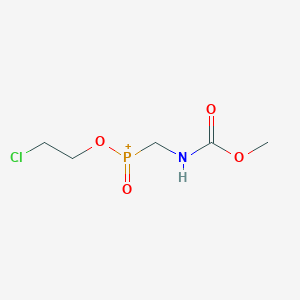
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
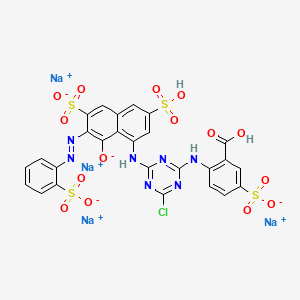
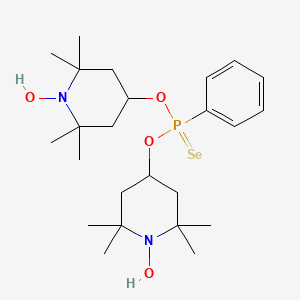
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
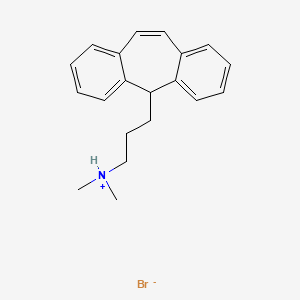
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
